2-Difluoromethyl-3-methyl-phenylamine
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Overview
Description
2-Difluoromethyl-3-methyl-phenylamine is an organic compound characterized by the presence of a difluoromethyl group and a methyl group attached to a phenylamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Difluoromethyl-3-methyl-phenylamine typically involves the introduction of the difluoromethyl group onto a pre-existing phenylamine structure. One common method is the difluoromethylation of aromatic amines using difluorocarbene reagents. This process can be achieved through various catalytic and non-catalytic methods, including the use of metal-based catalysts and radical initiators .
Industrial Production Methods
Industrial production of this compound often involves large-scale difluoromethylation reactions. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
2-Difluoromethyl-3-methyl-phenylamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the compound into different reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield difluoromethylated quinones, while substitution reactions can produce a wide range of functionalized derivatives .
Scientific Research Applications
2-Difluoromethyl-3-methyl-phenylamine has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Mechanism of Action
The mechanism by which 2-Difluoromethyl-3-methyl-phenylamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity and stability, leading to more potent biological activity. Pathways involved in its mechanism of action include inhibition of specific enzymes and modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Trifluoromethyl-3-methyl-phenylamine
- 2-Difluoromethyl-4-methyl-phenylamine
- 2-Difluoromethyl-3-ethyl-phenylamine
Uniqueness
2-Difluoromethyl-3-methyl-phenylamine is unique due to the specific positioning of the difluoromethyl and methyl groups on the phenylamine structure. This unique arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H9F2N |
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Molecular Weight |
157.16 g/mol |
IUPAC Name |
2-(difluoromethyl)-3-methylaniline |
InChI |
InChI=1S/C8H9F2N/c1-5-3-2-4-6(11)7(5)8(9)10/h2-4,8H,11H2,1H3 |
InChI Key |
ZTGBXUMUSRBFEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N)C(F)F |
Origin of Product |
United States |
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